L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is composed of several amino acids, including valine, proline, ornithine, isoleucine, and glycine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds in peptides.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine
- Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine
Uniqueness
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications that require precise peptide interactions.
Properties
CAS No. |
642410-25-1 |
---|---|
Molecular Formula |
C29H53N9O7 |
Molecular Weight |
639.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C29H53N9O7/c1-7-17(6)23(27(44)36-22(16(4)5)26(43)34-14-20(39)40)37-24(41)18(10-8-12-33-29(31)32)35-25(42)19-11-9-13-38(19)28(45)21(30)15(2)3/h15-19,21-23H,7-14,30H2,1-6H3,(H,34,43)(H,35,42)(H,36,44)(H,37,41)(H,39,40)(H4,31,32,33)/t17-,18-,19-,21-,22-,23-/m0/s1 |
InChI Key |
VJKMMTWYPFIAGD-MRUOYJSDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.